1-Ethynyl-2,3-difluorobenzene

Descripción

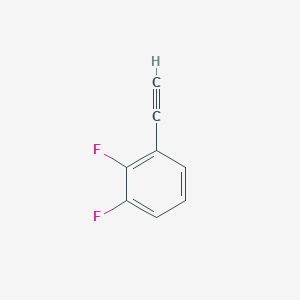

1-Ethynyl-2,3-difluorobenzene (CAS: 528878-43-5) is a fluorinated aromatic compound with the molecular formula C₈H₄F₂ and a molecular weight of 138.11 g/mol. It features an ethynyl group (-C≡CH) at the 1-position and fluorine atoms at the 2- and 3-positions of the benzene ring. Key properties include:

- Storage: Requires an inert atmosphere at 2–8°C .

- Hazards: Classified as flammable (H225) and irritating to skin and eyes (H315, H319) .

- Purity: Typically available at 95% purity for research use .

The ethynyl group enables reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while fluorine atoms enhance thermal stability and electron-withdrawing effects.

Propiedades

IUPAC Name |

1-ethynyl-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDQMLSAGGNYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663680 | |

| Record name | 1-Ethynyl-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528878-43-5 | |

| Record name | 1-Ethynyl-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3-difluorobenzene can be synthesized through various methods. One common approach involves the halogenation of ethynylbenzene followed by selective fluorination. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethynyl-2,3-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can convert the ethynyl group to carboxylic acids or other functional groups.

Reduction: Reducing agents can hydrogenate the ethynyl group to form ethyl derivatives.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

Substituted Benzenes: Depending on the reaction conditions, various substituted benzenes can be formed.

Hydrogenated Products: Reduction reactions yield hydrogenated derivatives of the compound.

Aplicaciones Científicas De Investigación

1-Ethynyl-2,3-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.

Medicine: Research into fluorinated compounds often explores their potential as diagnostic agents or therapeutic drugs.

Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mecanismo De Acción

The mechanism by which 1-Ethynyl-2,3-difluorobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring’s electrons interact with electrophiles, forming a sigma complex. The ethynyl group can participate in various addition reactions, altering the compound’s reactivity and properties.

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5):

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9):

| Property | 1-Ethynyl-2,3-difluorobenzene | 1-Bromo-2,3-difluorobenzene | 1,4-Dibromo-2,3-difluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 138.11 | 195.00 | 271.92 |

| Key Substituents | -C≡CH, -F | -Br, -F | -Br, -F |

| Reactivity | Cross-coupling | Suzuki coupling | Nucleophilic substitution |

| Applications | Organic synthesis | Pharmaceutical intermediates | Polymer precursors |

Ethynyl-Substituted Analogues

1-Ethynyl-3,4,5-trimethoxybenzene (Compound 21a):

- 1-Ethoxy-4-ethynyl-2,3-difluorobenzene (CAS: 928208-56-4): Structure: Ethoxy (-OCH₂CH₃) group at 4-position. Properties: Molecular weight 182.17 g/mol; ethoxy group enhances lipophilicity. Potential use in materials science .

1-Ethynyl-2,3-difluoro-4-methoxybenzene :

| Property | This compound | 1-Ethynyl-3,4,5-trimethoxybenzene | 1-Ethoxy-4-ethynyl-2,3-difluorobenzene |

|---|---|---|---|

| Substituent Effects | Electron-withdrawing (-F) | Electron-donating (-OCH₃) | Mixed (-F, -OCH₂CH₃) |

| Molecular Weight (g/mol) | 138.11 | 208.21 | 182.17 |

| Key Reactivity | Sonogashira coupling | Electrophilic substitution | Ether cleavage reactions |

Multi-Fluorinated and Diethynyl Derivatives

- 1,4-Diethynyl-2,3-difluorobenzene: Structure: Ethynyl groups at 1- and 4-positions. Synthesis: Modified procedures from 1,4-diethynyl-2-fluorobenzene . Applications: Potential building block for conjugated polymers.

1,4-Diethynyl-tetrafluorobenzene :

- Structure : Four fluorine atoms and two ethynyl groups.

- Properties : Enhanced thermal stability due to multiple fluorines.

| Property | This compound | 1,4-Diethynyl-2,3-difluorobenzene |

|---|---|---|

| Fluorine Count | 2 | 2 |

| Ethynyl Groups | 1 | 2 |

| Thermal Stability | Moderate | High |

Actividad Biológica

1-Ethynyl-2,3-difluorobenzene is an organic compound with a unique structure that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula and features an ethynyl group attached to a difluorobenzene ring. The presence of fluorine atoms enhances the compound's reactivity and lipophilicity, making it a valuable candidate for drug development and organic synthesis.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution due to the electron-rich nature of the benzene ring.

- Nucleophilic Substitution : Fluorine atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Addition Reactions : The ethynyl group can react with various reagents, leading to new compounds with potentially useful biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, fluorinated aromatic compounds are often studied for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties. Studies suggest that these compounds may inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways .

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation .

Cross-Coupling Reactions

Research has also explored the use of this compound in cross-coupling reactions to form complex molecules with potential therapeutic applications. These reactions leverage the compound's reactive ethynyl group to create new carbon-carbon bonds, facilitating the development of novel pharmaceuticals .

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Questions

Q. What are the primary spectroscopic techniques used to characterize 1-Ethynyl-2,3-difluorobenzene?

- Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F) to confirm substitution patterns and purity, gas chromatography-mass spectrometry (GC-MS) for molecular weight verification, and X-ray crystallography to resolve crystal structures. For example, derivatives of 1,4-diethynyl-2,3-difluorobenzene were characterized using X-ray diffraction to confirm regiochemistry . Purity (95%) is typically validated via HPLC or GC analysis .

Q. What safety protocols are critical when handling this compound?

- Answer : Mandatory safety measures include wearing protective gear (gloves, goggles, lab coats), working in a fume hood, and avoiding skin contact. Waste must be segregated and disposed of via certified hazardous waste services. Similar fluorinated compounds require strict adherence to protocols due to potential toxicity and environmental persistence .

Q. How is this compound synthesized in laboratory settings?

- Answer : A common method involves modifying procedures for analogous fluorinated ethynylbenzenes. For instance, 1,4-diethynyl-2,3-difluorobenzene was synthesized via Sonogashira coupling or dehydrohalogenation of halogenated precursors. Reaction conditions (e.g., palladium catalysts, inert atmosphere) are optimized to preserve the ethynyl group’s integrity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Answer : Gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene at 490–510°C produces intermediates like 3,3,4,4-tetrafluorocyclohex-1-ene, which undergo halogenation and dehydrohalogenation to yield regioselective products. Computational modeling (DFT) can predict fluorine substitution effects on reaction pathways .

Q. What are the electronic and steric effects of fluorine substitution in this compound?

- Answer : Fluorine’s electronegativity alters electron density, affecting reactivity in cross-coupling reactions. Steric hindrance at the 2- and 3-positions can influence ligand coordination in metal-organic frameworks (MOFs). Comparative studies with non-fluorinated analogs show enhanced thermal stability (TGA data) and reduced π-backbonding in catalytic systems .

Q. How does the compound’s structure impact its application in advanced materials?

- Answer : The ethynyl group enables π-conjugation for optoelectronic materials, while fluorine enhances hydrophobicity and oxidative stability. For example, fluorinated bis(pyrazolyl) ligands derived from this compound exhibit unique luminescence properties in MOFs, as shown in Table 1 :

| Property | Value/Observation |

|---|---|

| Thermal Decomposition (°C) | >300 (TGA) |

| Luminescence | Blue emission (λmax = 450 nm) |

| Solubility | Low in polar solvents |

Q. What analytical methods resolve contradictions in reported synthetic yields?

- Answer : Discrepancies arise from variations in catalysts (e.g., Pd(PPh3)4 vs. CuI) or solvent systems (THF vs. DMF). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, base). For example, using KF in THF at 60°C improved Suzuki coupling yields to 63% for brominated derivatives .

Methodological Notes

- Synthesis Optimization : Prioritize inert conditions (Ar/N2) to prevent ethynyl group oxidation.

- Characterization Pitfalls : ¹⁹F NMR chemical shifts are sensitive to solvent and concentration; use internal standards (e.g., CFCl3) for accuracy.

- Safety Compliance : Regularly validate waste disposal protocols with institutional EH&S guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.